1-(Benzenesulfonylmethyl)-4-chloro-2-fluorobenzene
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Overview
Description
1-(Benzenesulfonylmethyl)-4-chloro-2-fluorobenzene is an organic compound that belongs to the class of benzenesulfonyl derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a benzene ring, which is further substituted with a chlorine atom at the 4-position and a fluorine atom at the 2-position. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(Benzenesulfonylmethyl)-4-chloro-2-fluorobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: The introduction of chlorine and fluorine atoms is carried out through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or sulfuryl chloride, while fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Industrial production methods often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
1-(Benzenesulfonylmethyl)-4-chloro-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Benzenesulfonylmethyl)-4-chloro-2-fluorobenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonylmethyl)-4-chloro-2-fluorobenzene and its derivatives involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, sulfonyl-containing compounds are known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
1-(Benzenesulfonylmethyl)-4-chloro-2-fluorobenzene can be compared with other benzenesulfonyl derivatives, such as:
1-(Benzenesulfonylmethyl)-4-chlorobenzene: Lacks the fluorine atom, which may result in different reactivity and biological activity.
1-(Benzenesulfonylmethyl)-2-fluorobenzene: Lacks the chlorine atom, which can affect its chemical properties and applications.
1-(Benzenesulfonylmethyl)-4-fluorobenzene:
The presence of both chlorine and fluorine atoms in this compound makes it unique, as these substituents can influence the compound’s electronic properties, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
1-(benzenesulfonylmethyl)-4-chloro-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2S/c14-11-7-6-10(13(15)8-11)9-18(16,17)12-4-2-1-3-5-12/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXMBEWHZOFOTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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